potassium;2-hydroxybenzoate

Description

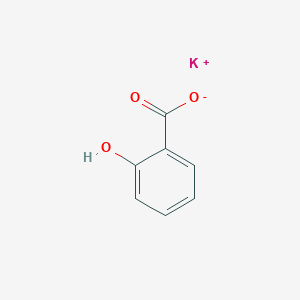

Potassium 2-hydroxybenzoate is the potassium salt of 2-hydroxybenzoic acid (salicylic acid), a compound characterized by a hydroxyl group (-OH) at the ortho position of the benzene ring relative to the carboxylate (-COO⁻) group. This structural feature enables unique physicochemical properties, including chelation with metal ions like calcium and distinct biological activities. The compound is utilized in pharmaceuticals, agrochemicals, and material science due to its solubility in polar solvents and stability in formulations .

Properties

IUPAC Name |

potassium;2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMWBRPWYBNAFB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ICP multi-element standard solutions involves dissolving high-purity metals or their salts in nitric acid. The metals are carefully weighed and dissolved under controlled conditions to ensure accurate concentrations. The solution is then diluted to the desired volume with deionized water.

Industrial Production Methods

Industrially, the production of ICP multi-element standard solutions follows stringent quality control measures. The process involves:

Selection of High-Purity Metals: Only metals with purity levels above 99.99% are used.

Dissolution in Nitric Acid: The metals are dissolved in high-purity nitric acid under controlled temperature and agitation.

Dilution and Mixing: The concentrated solution is diluted with deionized water to achieve the required concentration. The solution is then homogenized to ensure uniform distribution of elements.

Quality Control: The final product undergoes rigorous testing to confirm the concentrations of each element.

Chemical Reactions Analysis

Types of Reactions

ICP multi-element standard solutions are primarily used for calibration and do not typically undergo chemical reactions in their intended applications. the individual elements within the solution can participate in various chemical reactions:

Oxidation-Reduction Reactions: Elements like iron and copper can undergo oxidation and reduction reactions.

Substitution Reactions: Elements such as zinc and nickel can participate in substitution reactions with other metals or ligands.

Common Reagents and Conditions

The common reagents used in reactions involving these elements include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Acids and Bases: Hydrochloric acid, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific element and reaction conditions. For example:

Iron Oxidation: Iron oxide (Fe₂O₃) is formed when iron reacts with oxygen.

Copper Reduction: Copper metal (Cu) is formed when copper ions are reduced.

Scientific Research Applications

ICP multi-element standard solutions have a wide range of applications in scientific research:

Chemistry: Used for calibration in ICP spectroscopy to analyze trace elements in various samples.

Biology: Employed in the analysis of biological samples to determine the concentration of essential and trace elements.

Medicine: Utilized in clinical laboratories to analyze metal concentrations in biological fluids.

Industry: Applied in environmental monitoring, food safety testing, and quality control in manufacturing processes.

Mechanism of Action

The primary function of ICP multi-element standard solutions is to provide accurate calibration for ICP spectroscopy. The solution’s known concentrations of elements allow for precise quantification of unknown samples by comparing their spectral emissions to the standards.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Solubility and Stability :

Potassium 2-hydroxybenzoate exhibits higher water solubility compared to its free acid form (2-hydroxybenzoic acid) due to ionic dissociation. In contrast, methyl 2-hydroxybenzoate (methyl salicylate) is lipophilic, making it suitable for topical applications . Sodium 2-hydroxybenzoate (sodium salicylate) shares similar solubility but differs in cation-specific interactions, such as sodium’s role in electrolyte balance versus potassium’s biological membrane effects .

Calcium Binding: 2-Hydroxybenzoate forms a six-membered chelate ring with calcium ions via the phenolic oxygen and carboxylate group, enhancing its antioxidant activity in calcium-rich environments. This chelation is absent in 3- and 4-hydroxybenzoate isomers, which bind calcium solely through the carboxylate group, resulting in weaker interactions .

| Property | 2-Hydroxybenzoate | 3-Hydroxybenzoate | 4-Hydroxybenzoate |

|---|---|---|---|

| Bond Dissociation Energy (BDE, kcal/mol) | 87.5 | 84.2 | 83.8 |

| Antioxidant Index (without Ca²⁺) | 1.0 | 1.8 | 1.7 |

| Antioxidant Index (with Ca²⁺) | 3.2 | 2.0 | 1.9 |

| Calcium Binding Constant (log K) | 3.5 | 2.1 | 2.0 |

Data derived from experimental studies on isomer-specific antioxidative indices and binding affinities .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing potassium 2-hydroxybenzoate in laboratory settings?

- Methodological Answer : Potassium 2-hydroxybenzoate can be synthesized via substitution reactions under basic conditions, using nucleophiles such as amines or thiols. Reduction or oxidation reactions may also yield derivatives (e.g., 2-keto derivatives) depending on the reagents (e.g., lithium aluminum hydride for reduction) . Characterization typically involves spectroscopic techniques (e.g., IR, NMR) and chromatographic methods (HPLC) to confirm molecular structure and purity. For example, HPLC with a C18 column can resolve contaminants like bis(2-ethylhexyl)maleate, as outlined in pharmacopeial protocols .

Q. How can researchers determine the purity and identify contaminants in potassium 2-hydroxybenzoate samples?

- Methodological Answer : Purity analysis can be performed using high-performance liquid chromatography (HPLC) with a C18 column, as described in USP standards. The mobile phase and test solutions are optimized to separate potassium 2-hydroxybenzoate from impurities like bis(2-ethylhexyl)maleate. Quantification is achieved by comparing peak responses between standard and test solutions . Additionally, mass spectrometry (MS) coupled with HPLC can identify trace contaminants, as demonstrated in phytochemical studies .

Advanced Research Questions

Q. What advanced crystallographic techniques are suitable for analyzing the hydrogen-bonding network in potassium 2-hydroxybenzoate crystals?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with software like SHELXL (for refinement) or SHELXS (for structure solution) is critical for resolving hydrogen-bonding patterns. Graph set analysis, as proposed by Etter, can systematically categorize interactions (e.g., chains, rings) to predict stability and reactivity . Validation tools like PLATON ensure structural accuracy by checking for missed symmetry or disorder .

Q. How does the substitution of the sulfonyl group (e.g., morpholine vs. piperidine) affect the chemical properties of potassium 2-hydroxybenzoate derivatives?

- Methodological Answer : Comparative studies using computational chemistry (e.g., density functional theory, DFT) and experimental techniques (e.g., UV-Vis spectroscopy, solubility tests) can elucidate the impact of substituents. For instance, replacing morpholine with piperidine alters electron distribution and steric effects, influencing solubility and biological activity. Such analyses require controlled synthesis of derivatives followed by systematic property testing .

Q. What experimental approaches can resolve contradictions in stability data for potassium 2-hydroxybenzoate under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition thresholds. pH-dependent stability is evaluated via kinetic experiments in buffered solutions, monitored by HPLC or UV spectroscopy. Conflicting data may arise from impurities or hydration states, necessitating rigorous sample preparation and validation .

Methodological Design and Validation

Q. How should researchers design experiments to investigate the antioxidant mechanisms of potassium 2-hydroxybenzoate derivatives?

- Methodological Answer : In vitro assays such as DPPH radical scavenging, lipid peroxidation inhibition, and superoxide dismutase (SOD) activity tests are foundational. For mechanistic insights, combine these with LC-MS/MS to track metabolite formation and electron paramagnetic resonance (EPR) to detect free radical intermediates. Dose-response curves and control experiments (e.g., using ascorbic acid as a benchmark) ensure reproducibility .

Q. What strategies validate the reproducibility of synthetic protocols for potassium 2-hydroxybenzoate across different laboratories?

- Methodological Answer : Implement round-robin testing where multiple labs synthesize the compound using identical protocols. Statistical analysis (e.g., ANOVA) of yields, purity (via HPLC), and spectral data (NMR, IR) identifies protocol-sensitive variables. Documentation of reaction conditions (e.g., temperature gradients, solvent purity) is critical for troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.